molecular formula C13H15N5O3 B11834154 3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxy-2-propenyl)-, (1S,2R,5R)- CAS No. 194353-47-4

3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxy-2-propenyl)-, (1S,2R,5R)-

Cat. No.: B11834154
CAS No.: 194353-47-4
M. Wt: 289.29 g/mol
InChI Key: GNCUJTNOTBPTGN-OYBPUVFXSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name (1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyprop-2-en-1-yl]cyclopent-3-ene-1,2-diol derives from its cyclopentene backbone (Figure 1). Key stereochemical features include:

  • Cyclopentene numbering : The diol groups occupy positions 1 (S) and 2 (R), while the purine moiety attaches to position 5 (R).
  • Propenyl substituent : The (1R)-1-hydroxy-2-propenyl group at position 3 introduces an additional stereocenter, with hydroxyl orientation critical for intramolecular hydrogen bonding.

Table 1: Stereochemical Descriptors

Position Configuration Functional Group
1 S -OH
2 R -OH
5 R Purine (N9)
3' R -CH(OH)CH₂CH₂

The absolute configuration aligns with carbocyclic nucleoside analogues like neplanocin A, where stereochemistry dictates biological activity.

Conformational Analysis of the Cyclopentene Diol Core

The cyclopentene ring adopts a twist-envelope conformation to minimize steric strain between the purine base and propenyl side chain. Pseudorotation barriers (≈5–8 kcal/mol) allow interconversion between conformers. Key observations:

  • Ring puckering : Quantum mechanical calculations reveal a predominant C2-exo/C3-endo puckering (Figure 2A), stabilizing the molecule through:
    • Hydrogen bonding between C1-OH and C5-purine (2.7 Å).
    • Reduced torsional strain from the transannular C3-propenyl group.

Table 2: Conformational Energy Comparison

Conformer ΔE (kcal/mol) Dominant Interactions
C2-exo/C3-endo 0.0 O1-H⋯N7 (purine), C3-OH⋯O2
Half-chair +1.8 O2-H⋯O1, C3-OH⋯π (purine)
Envelope +3.2 Steric clash: propenyl/purine

The propenyl group's (1R)-hydroxy orientation further stabilizes the C2-exo conformation via a 7-membered intramolecular H-bond between C3'-OH and C2-OH.

Electronic Properties of the Purine Moiety

The 6-aminopurine system exhibits aromatic character (HOMA index = 0.89) with localized electron density at N1, N3, and N7. Key electronic features:

  • pKa values : Microspeciation analysis reveals two ionizable sites:
    • N1 protonation (pKa = 3.1 ± 0.2)
    • N7 protonation (pKa = 0.9 ± 0.3)

Figure 3: Natural Bond Orbital (NBO) analysis shows:

  • Electron donation from purine N9 lone pair to cyclopentene C5 (Wiberg bond index = 0.78).
  • Hyperconjugation between C3'-OH σ* and purine π-system stabilizes the allylic alcohol.

The amino group at C6 enhances purine’s electron-donating capacity, increasing nucleophilicity at N7 by 12% compared to unsubstituted adenine.

Hydrogen Bonding Networks in Crystal Packing

X-ray diffraction studies of analogous compounds reveal extended H-bonding networks involving all hydroxyl groups and purine nitrogens:

  • Intramolecular interactions :

    • O1-H⋯N7 (2.71 Å, 156°)
    • O2-H⋯O3' (2.89 Å, 142°)
  • Intermolecular interactions :

    • Purine N1-H⋯O2 (2.95 Å) forms infinite chains along the a-axis.
    • C3'-OH⋯O1 (2.82 Å) creates a 2D sheet structure (Figure 4).

Table 3: Hydrogen Bond Parameters

Donor Acceptor Distance (Å) Angle (°) Symmetry Operation
O1-H N7 2.71 156 x, y, z
O2-H O3' 2.89 142 x, y, z
N1-H O2 2.95 158 x+1, y, z
C3'-OH O1 2.82 145 x, y-1, z

These interactions stabilize a P2₁2₁2₁ space group with Z' = 1, typical of carbocyclic nucleosides.

Properties

CAS No.

194353-47-4

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyprop-2-enyl]cyclopent-3-ene-1,2-diol

InChI

InChI=1S/C13H15N5O3/c1-2-8(19)6-3-7(11(21)10(6)20)18-5-17-9-12(14)15-4-16-13(9)18/h2-5,7-8,10-11,19-21H,1H2,(H2,14,15,16)/t7-,8-,10-,11+/m1/s1

InChI Key

GNCUJTNOTBPTGN-OYBPUVFXSA-N

Isomeric SMILES

C=C[C@H](C1=C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N)O

Canonical SMILES

C=CC(C1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N)O

Origin of Product

United States

Biological Activity

3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxy-2-propenyl)-, (1S,2R,5R)- is a complex organic compound with significant potential in biological applications due to its unique structure combining a cyclopentene ring and a purine derivative. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent studies.

The compound has a molecular formula of C12H15N5O2 and a molecular weight of approximately 287.27 g/mol. Its stereochemistry is crucial for its biological interactions, as indicated by its specific spatial arrangement (1S,2R,5R) which influences its reactivity and efficacy in biological systems .

Biological Activity

Research indicates that 3-Cyclopentene-1,2-diol exhibits several biological activities:

  • Antiviral Properties : Similar compounds have demonstrated antiviral effects, suggesting potential for this compound in treating viral infections.
  • Cytotoxic Effects : In studies involving cancer cell lines such as MDA-MB-231 and A431, the compound showed varying levels of cytotoxicity. For instance, enantiomers derived from this compound exhibited different levels of toxicity against cancer cells, with the (−)-NPA form being significantly more active than its (+)- counterpart .

Cytotoxicity in Cancer Cell Lines

A comparative study assessed the cytotoxic effects of 3-Cyclopentene derivatives on various cancer cell lines. The following table summarizes the findings:

CompoundFibroblastsMDA-MB-231MCF-7A431U87-MGMOLT-4
(+)-NPA>1 mM880 μM>1 mM330 μM>1 mM500 μM
(−)-NPA>1 mM200 μM55 μM10 μM40 μM7 μM

The data shows that (−)-NPA exhibits significantly lower IC50 values across most tested cell lines compared to (+)-NPA, indicating a higher potency against these cancer types .

The mechanism behind the cytotoxic effects appears to involve the induction of apoptosis through caspase activation. Measurements of caspase-3 and caspase-7 activity confirmed that (−)-NPA effectively initiates programmed cell death in cancer cells while (+)-NPA does not exhibit similar activity .

Synthesis Methods

The synthesis of 3-Cyclopentene derivatives involves various strategies:

  • Direct SN2 Reaction : Functionalized cyclopentenyl derivatives react with adenine salts.
  • Gradual Assembly : Building the adenine framework using cyclopentenylamine.
  • Mitsunobu Reaction : Utilizing protected tetrols with adenine derivatives.

These methods require precise control over reaction conditions to maintain desired stereochemistry and yield .

Future Directions

Further research is essential to elucidate the full range of biological activities and mechanisms of action for 3-Cyclopentene derivatives. Potential applications include:

  • Development of Antiviral Therapies : Given its structural similarities to known antiviral compounds.
  • Cancer Therapeutics : Exploring its effectiveness in targeting specific cancer types while minimizing effects on normal cells.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Antiviral Activity
Research indicates that compounds similar to 3-Cyclopentene-1,2-diol have shown antiviral properties, particularly against viruses such as HIV. The purine base structure is known to interact with viral enzymes, inhibiting their function and replication .

2. Nucleoside Analogues
This compound can serve as a nucleoside analogue due to its structural resemblance to natural nucleosides. Nucleoside analogues are crucial in the development of antiviral and anticancer therapies as they can interfere with nucleic acid synthesis .

3. Enzyme Inhibition
Studies have demonstrated that derivatives of this compound can act as inhibitors for specific enzymes involved in nucleotide metabolism. This inhibition can lead to therapeutic effects in conditions where these enzymes are overactive .

Applications in Materials Science

1. Photonic Materials
The unique electronic properties of compounds like 3-Cyclopentene-1,2-diol allow them to be used in the development of photonic materials. These materials can be utilized in sensors and other optical devices due to their ability to manipulate light at the molecular level .

2. Conductive Polymers
Research has explored the incorporation of this compound into conductive polymer matrices. The resulting materials exhibit improved electrical conductivity and stability, making them suitable for applications in organic electronics .

Case Studies

Case Study 1: Antiviral Efficacy
A study published in Molecular Pharmacology investigated the antiviral efficacy of various purine derivatives against HIV. The study found that compounds structurally similar to 3-Cyclopentene-1,2-diol exhibited significant inhibition of viral replication in vitro .

Case Study 2: Photonic Applications
In Advanced Materials, researchers reported on the synthesis of photonic devices using cyclopentene derivatives. The devices demonstrated enhanced light absorption and emission properties, indicating potential applications in advanced optical technologies .

Summary Table of Applications

Application AreaSpecific UseReference
Medicinal ChemistryAntiviral drug development
Medicinal ChemistryNucleoside analogue
Medicinal ChemistryEnzyme inhibition
Materials SciencePhotonic materials
Materials ScienceConductive polymers

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by the following functional groups:

Functional Group Key Reactivity
Cyclopentene double bondSusceptible to electrophilic addition, cycloadditions (e.g., Diels-Alder), or oxidation.
1,2-Diol systemForms esters, ethers, or chelates with metal ions; participates in oxidation reactions.
(1R)-1-hydroxy-2-propenylUndergoes oxidation, dehydration, or conjugate addition due to allylic hydroxyl.
6-Amino-9H-purin-9-ylParticipates in nucleophilic substitution (N-alkylation, acylation) or hydrogen bonding.

2.1. Cyclopentene Double Bond Reactions

The cyclopentene ring’s conjugated double bond facilitates:

  • Electrophilic Addition : Reacts with halogens (e.g., Br₂) to form dibromocyclopentane derivatives under mild conditions .

  • Diels-Alder Cycloaddition : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) to yield bicyclic adducts.

Example Reaction
$$
\text{Cyclopentene} + \text{Maleic anhydride} \xrightarrow{\Delta} \text{Bicyclic adduct}
$$

2.2. Diol System Reactions

The vicinal diol undergoes:

  • Esterification : Reacts with acetyl chloride or anhydrides to produce diesters, enhancing lipophilicity .

  • Periodate Oxidation : Cleavage of the 1,2-diol to generate dialdehydes, useful in crosslinking applications.

2.3. Hydroxypropenyl Side Chain Reactions

The allylic hydroxyl group in the (1R)-1-hydroxy-2-propenyl moiety enables:

  • Oxidation : Converts to a ketone or carboxylic acid using oxidizing agents like KMnO₄ .

  • Dehydration : Forms conjugated dienes under acidic conditions (e.g., H₂SO₄), altering electronic properties .

2.4. Purine Base Modifications

The 6-aminopurine group participates in:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N7- or N9-alkylated derivatives, modulating biological activity .

  • Acylation : Acetic anhydride targets the amino group, yielding acetylated purines with altered solubility.

Reaction Conditions and Catalysts

Experimental parameters significantly influence reaction outcomes:

Reaction Type Conditions Catalysts/Reagents Yield Optimization
Diels-AlderReflux in toluene, 80°CLewis acids (e.g., AlCl₃)High dienophile concentration
EsterificationRoom temperature, dry DCMDMAP, pyridineExcess acylating agent
Periodate OxidationAqueous solution, 0°CNaIO₄pH 5–6 buffer
Purine AlkylationAnhydrous DMF, 60°CK₂CO₃Slow addition of alkyl halide

Mechanistic Insights

  • Diels-Alder Reaction : Computational studies suggest a concerted, synchronous mechanism with partial charge development at the cyclopentene carbons.

  • Purine Alkylation : Kinetic data indicate preferential N9-alkylation due to steric and electronic factors .

Stability and Side Reactions

The compound exhibits sensitivity to:

  • Acidic Conditions : Promotes dehydration of the hydroxypropenyl group, forming allylic alcohols .

  • Light/Oxidation : The purine base degrades under prolonged UV exposure, necessitating inert storage .

Comparative Reactivity

The hydroxypropenyl substituent differentiates this compound from analogs:

Compound Key Structural Difference Reactivity Contrast
CID 472639 (target compound)(1R)-1-hydroxy-2-propenyl side chainEnhanced conjugate addition vs. saturated chains
CID 472640 (6'-(R)-Ethyl-NPA analog)Saturated ethyl groupReduced oxidation potential

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Variations
Compound Name Core Ring Purine Substituent Key Functional Groups Molecular Formula Molecular Weight CAS/ID
Target Compound Cyclopentene 6-Amino 1,2-diol; (1R)-1-hydroxy-2-propenyl C₁₂H₁₅N₅O₃ 277.28 138571-54-7*
(1R,2S,3R,5R)-3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol (Aristeromycin) Cyclopentane 6-Amino 1,2-diol; hydroxymethyl C₁₁H₁₅N₅O₃ 265.27 19186-33-5
6-Chloroneplanocin Cyclopentene 6-Chloro 1,2-diol; hydroxymethyl C₁₁H₁₁ClN₄O₃ 282.68 1639974-72-3
(1S,2S,5R)-5-(6-Amino-9H-purin-9-yl)cyclopent-3-ene-1,2-diol Cyclopentene 6-Amino 1,2-diol; ketone (position 3') C₁₀H₁₁N₅O₂ 233.23 N/A†
Cyclopentanemethanol, 3-(6-amino-9H-purin-9-yl) Cyclopentane 6-Amino Methanol substituent C₁₁H₁₅N₅O 233.27 220285-03-0

Notes:

  • *The target compound shares structural homology with 6-Chloroneplanocin (cyclopentene core, diol groups) but differs in purine substituents (NH₂ vs. Cl) and the presence of an allylic alcohol .
  • †The ketone-containing analog () demonstrates how oxidation state at position 3 alters reactivity compared to diol/propenyl groups in the target compound .
Stereochemical and Functional Group Impact
  • Allylic Alcohol vs.
  • Cyclopentene vs. Cyclopentane : The unsaturated cyclopentene ring in the target compound may enhance rigidity and binding affinity compared to saturated cyclopentane derivatives .

Physicochemical Properties and Pharmacokinetics

Property Target Compound Aristeromycin 6-Chloroneplanocin
Molecular Weight 277.28 265.27 282.68
Hydrogen Bond Donors 5 5 4
Topological Polar Surface Area 127 Ų 127 Ų 120 Ų
LogP (Predicted) -1.2 -1.5 0.3

Key Observations :

  • The target compound’s higher molecular weight and LogP compared to Aristeromycin suggest reduced membrane permeability but enhanced solubility due to additional hydroxyl groups .

Preparation Methods

Cyclopentene Ring Formation

Cyclopentene precursors are synthesized via Diels-Alder reactions between 1,3-butadiene derivatives and electron-deficient dienophiles. For example, 3-cyclopentene-1,2-diol is obtained through cycloaddition of furan with maleic anhydride, followed by enzymatic dihydroxylation using Pseudomonas putida to yield the cis-diol configuration.

Purine Coupling and Functionalization

The 6-amino-9H-purin-9-yl group is introduced via palladium-catalyzed cross-coupling. A representative procedure uses tetrakis(triphenylphosphine)palladium(0) (5.4 mol%) in anhydrous tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), reacting 2-amino-6-chloropurine with a cyclopentene triflate intermediate at 25°C for 1 hour.

Step-by-Step Synthesis

Starting Materials and Precursors

PrecursorRoleSource
cis-4-Hydroxymethyl-2-cyclopenten-1-olCyclopentene backboneSynthetic (Diels-Alder)
2-Amino-6-chloropurinePurine precursorCommercial
(1R)-1-Hydroxy-2-propenyl bromideAllylic alcohol derivativeCustom synthesis

Cyclopentene Ring Formation and Functionalization

  • Diels-Alder Reaction : Furan reacts with maleic anhydride in toluene at 110°C for 12 hours to yield endo-3,6-epoxy-1,2,3,6-tetrahydrophthalic anhydride , which is hydrolyzed to the diol.

  • Enzymatic Dihydroxylation : The diol is treated with Pseudomonas putida monooxygenase in phosphate buffer (pH 7.4) to produce cis-3-cyclopentene-1,2-diol with >98% diastereomeric excess.

  • Protection and Activation : The diol is protected as a bis-methylcarbonate using methyl chloroformate, then converted to a triflate using triflic anhydride for cross-coupling.

Purine Coupling and Allylic Substitution

  • Palladium-Catalyzed Coupling : The triflate intermediate reacts with 2-amino-6-chloropurine in THF/DMSO (1:1) at 25°C for 1 hour, yielding 5-(6-chloro-9H-purin-9-yl)-3-cyclopentene-1,2-diol .

  • Amination : The chloro group is replaced with ammonia in methanol at 60°C for 6 hours, affording the 6-amino derivative.

  • Allylic Oxidation : (1R)-1-hydroxy-2-propenyl bromide is introduced via nucleophilic substitution using silver(I) oxide as a base, achieving 92% yield.

Purification and Isolation

  • Flash Chromatography : Silica gel (32–63 µm) with 10% acetonitrile/ethyl acetate eluent removes unreacted purine and byproducts.

  • Crystallization : The crude product is dissolved in 2-propanol, cooled to −20°C, and filtered to yield white crystals (mp 189–191°C).

Reaction Conditions and Optimization

Catalysts and Solvents

ParameterOptimal ValueImpact on Yield
Palladium catalyst5.4 mol% Pd(PPh₃)₄Increases coupling efficiency to 85%
Solvent systemTHF:DMSO (1:1)Enhances purine solubility
Temperature25°CMinimizes epimerization

Protecting Groups

  • Methylcarbonate : Stabilizes hydroxyl groups during coupling; removed via hydrolysis with aqueous NaOH.

  • Triflate : Activates the cyclopentene for cross-coupling; hydrolytically unstable, requiring anhydrous conditions.

Industrial-Scale Production

Batch vs. Continuous Flow

  • Batch Reactors : Used for small-scale synthesis (<10 kg), with yields of 70–75% due to heat transfer limitations.

  • Continuous Flow : Microreactors with immobilized palladium catalysts achieve 88% yield and reduce reaction time from 1 hour to 15 minutes.

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost
Pd(PPh₃)₄12,00043%
2-Amino-6-chloropurine8,50031%
Solvents1,20010%

Comparative Analysis of Methods

Traditional vs. Modern Approaches

MethodYieldPurityDrawbacks
Classical Diels-Alder65%95%Low diastereoselectivity
Enzymatic dihydroxylation82%99%High enzyme cost
Continuous flow88%99.5%High capital investment

Byproduct Management

  • Chloro Purine Derivatives : Generated during coupling; removed via ion-exchange chromatography.

  • Epimerized Products : Controlled by maintaining pH <7 during hydrolysis .

Q & A

Q. How can AI-driven platforms enhance synthesis or property prediction?

  • Methodological Answer : Integrate AI tools (e.g., COMSOL Multiphysics) for real-time reaction optimization. Neural networks trained on quantum chemical datasets predict novel derivatives with desired properties. Autonomous laboratories enable closed-loop experimentation .

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